![molecular formula C18H23N9O4S3 B1252370 (6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.
Scientific Research Applications
Synthesis and Structural Analysis
Cephalosporin derivatives have been a focal point in synthetic chemistry research. For example, the synthesis of benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate demonstrates the intricate process of hydrolyzing, protecting amino, and esterifying 7-amino cephalosporanic acid (7-ACA), yielding a significant 84.6% yield. This compound was then characterized using IR and 1HNMR techniques (Deng Fu-li, 2007).
Similarly, the work by Blau et al. (2008) involves the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential as a carrier for a range of drugs containing an amino group. This study also discusses the synthesis of related compounds, illustrating the versatility of cephalosporin derivatives in drug development (Blau et al., 2008).
Antibacterial Activity and Comparative Studies
Cephalosporin derivatives have been extensively studied for their antibacterial properties. A study by Neu et al. (1979) tested the in vitro activity of a cephalosporin compound against various gram-positive and negative bacteria, comparing it with other β-lactam compounds. This research is crucial for understanding the spectrum of activity of cephalosporins against different bacterial strains (Neu et al., 1979).
Additionally, the comparative effectiveness of cefazedone against other cephalosporins such as cefazolin and cephalothin has been evaluated in the treatment of experimental infections in mice, highlighting the efficacy of cefazedone in combating various bacterial strains (Bergmann et al., 1979).
Degradation and Stability Analysis
The stability and degradation patterns of cephalosporin derivatives are critical for their practical application. A study on ceftiofur sodium, a broad-spectrum cephalosporin, describes the preparation and identification of its hydrolysis products under controlled conditions. This research provides insights into the stability and metabolic pathways of cephalosporin derivatives (Koshy & Cazers, 1997).
Furthermore, Sugioka et al. (1990) investigated the stability and degradation pathways of cefpirome, a new semi-synthetic cephalosporin, under various conditions, thereby contributing to the understanding of its pharmacokinetics and potential applications (Sugioka et al., 1990).
properties
Product Name |
(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
|---|---|
Molecular Formula |
C18H23N9O4S3 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15+/m0/s1 |
InChI Key |
QYQDKDWGWDOFFU-SWLSCSKDSA-N |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



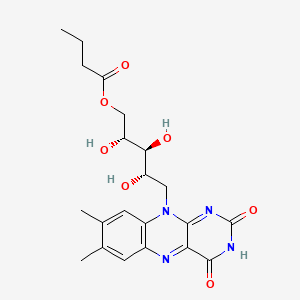
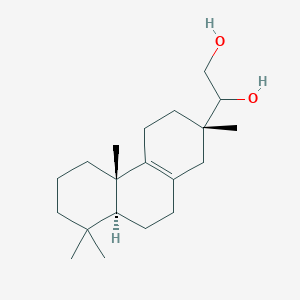
![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)
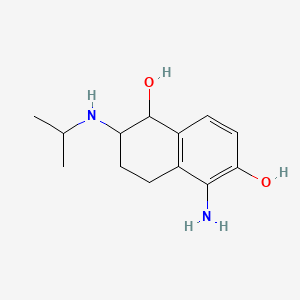
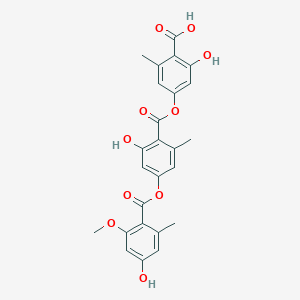
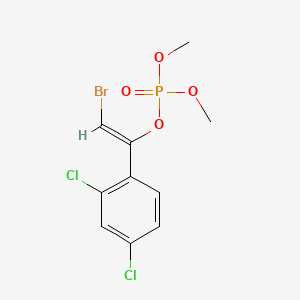
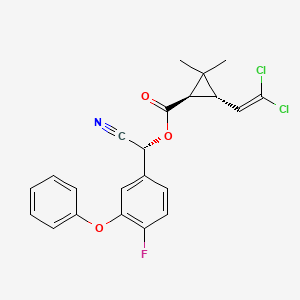
![[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252295.png)
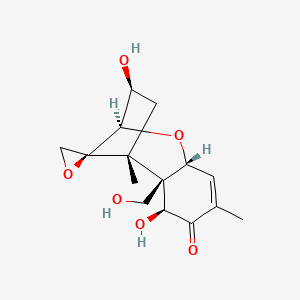
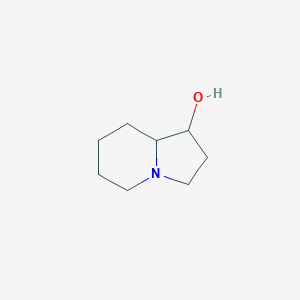
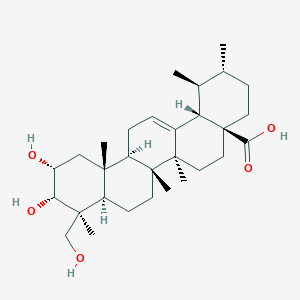
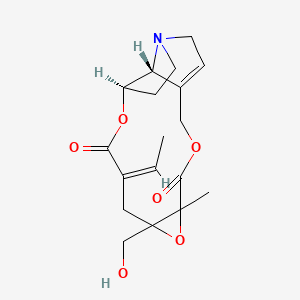
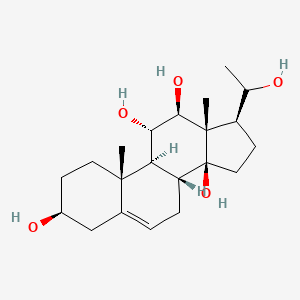
![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)